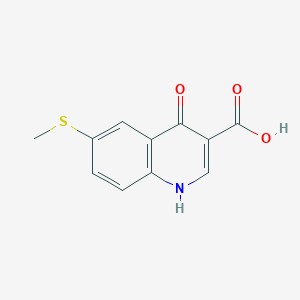

4-Hydroxy-6-(methylthio)quinoline-3-carboxylic acid

Description

Properties

Molecular Formula |

C11H9NO3S |

|---|---|

Molecular Weight |

235.26 g/mol |

IUPAC Name |

6-methylsulfanyl-4-oxo-1H-quinoline-3-carboxylic acid |

InChI |

InChI=1S/C11H9NO3S/c1-16-6-2-3-9-7(4-6)10(13)8(5-12-9)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) |

InChI Key |

BKDBRYWQDVAUPK-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-(methylthio)quinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the hydrolysis of the corresponding ester using an approximately 2.8 M solution of hydrochloric acid in acetic acid with low water content . Another method includes the amidation of the methyl ester by the corresponding alkylamines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also explored for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-6-(methylthio)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .

Scientific Research Applications

4-Hydroxy-6-(methylthio)quinoline-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a central template for the synthesis of various drugs and chemical compounds.

Biology: The compound is studied for its potential antibacterial and antifungal properties.

Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly antibiotics.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-(methylthio)quinoline-3-carboxylic acid involves its interaction with molecular targets and pathways. The compound can inhibit DNA gyrase, preventing the duplication of bacterial DNA, which is crucial for its antibacterial activity . The presence of the sulfur atom in the quinoline moiety enhances its antibacterial properties by increasing its binding affinity to the target enzymes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Trifluoromethoxy (-OCF₃) : This group significantly elevates logP, making the compound more suitable for hydrophobic interactions in biological systems but challenging for formulation .

- Halogen Substituents : Bromine and fluorine at position 6 or 7 modulate electronic properties and binding affinity. Fluorine, in particular, is associated with improved metabolic stability .

Biological Activity

4-Hydroxy-6-(methylthio)quinoline-3-carboxylic acid (often referred to as 4-HMQCA) is a compound of interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its potential as an antiviral, anticancer, and antioxidant agent, supported by experimental data and case studies.

4-HMQCA can be synthesized through various methods, including alkylation and condensation reactions. One notable synthesis involves the methylation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, which yields the methylated derivative with high purity and yield . The structural characteristics of 4-HMQCA are confirmed through techniques such as NMR spectroscopy and X-ray diffraction.

Antiviral Activity

Research indicates that derivatives of 4-HMQCA exhibit significant antiviral properties, particularly against Hepatitis B Virus (HBV). In vitro studies have shown that these compounds can inhibit HBV replication effectively at concentrations as low as 10 µM . Molecular docking simulations suggest that these compounds interact with viral proteins, thus preventing replication.

Case Study: Hepatitis B Virus Inhibition

- Study Design : The antiviral activity was assessed using cell cultures infected with HBV.

- Results : Compounds demonstrated over 80% inhibition of viral replication compared to untreated controls.

- : 4-HMQCA and its derivatives could serve as potential therapeutic agents for HBV infection.

Anticancer Activity

4-HMQCA has also been evaluated for its cytotoxic effects on various cancer cell lines. Studies have reported selective toxicity towards resistant cancer cells while exhibiting lower toxicity towards normal fibroblasts. This selectivity is crucial for developing safer cancer therapies .

Table 1: Cytotoxic Activity of 4-HMQCA Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 4-HMQCA | Colo 205 | 15 | 5 |

| Methylated derivative | Colo 320 (resistant) | 10 | 7 |

| Control (Doxorubicin) | Colo 205 | 5 | - |

Antioxidant Activity

The antioxidant properties of 4-HMQCA have been assessed using various assays, including the ABTS assay. Some derivatives have shown promising results, comparable to known antioxidants like ascorbic acid. These findings suggest that the compound could play a role in mitigating oxidative stress-related diseases .

Case Study: Antioxidant Evaluation

- Method : ABTS radical cation decolorization assay.

- Results : Compounds demonstrated varying degrees of antioxidant activity; certain derivatives exhibited higher efficacy than ascorbic acid.

- : The antioxidant potential of 4-HMQCA derivatives highlights their therapeutic relevance in oxidative stress management.

The biological activities of 4-HMQCA can be attributed to several mechanisms:

- Antiviral Mechanism : Inhibition of viral protein synthesis and interference with viral replication processes.

- Cytotoxic Mechanism : Induction of apoptosis in cancer cells via mitochondrial pathways and modulation of cell cycle progression.

- Antioxidant Mechanism : Scavenging free radicals and enhancing cellular antioxidant defenses.

Q & A

Basic Research Questions

Q. What are the key structural features of 4-Hydroxy-6-(methylthio)quinoline-3-carboxylic acid, and how do they influence its physicochemical properties?

- Answer : The compound features a quinoline core with three critical substituents: a hydroxy group at C4, a methylthio (-SMe) group at C6, and a carboxylic acid (-COOH) at C3. These functional groups dictate its solubility (carboxylic acid enhances hydrophilicity, while methylthio increases lipophilicity) and reactivity (e.g., methylthio is prone to oxidation). Characterization typically employs NMR (to confirm substitution patterns) and X-ray crystallography (for 3D conformation analysis). The C3 carboxylic acid also enables salt formation, impacting bioavailability .

Q. What synthetic routes are commonly used to prepare this compound, and what parameters optimize yield?

- Answer : Synthesis often begins with cyclization (e.g., Skraup or Gould-Jacobs reactions) using substituted aniline precursors. Key steps include:

- Introducing the methylthio group via nucleophilic substitution or thiolation reactions.

- Protecting the hydroxy group during synthesis to prevent undesired side reactions.

- Hydrolysis of ester intermediates (e.g., ethyl esters) to yield the carboxylic acid.

Critical parameters: - Temperature control during cyclization (110–130°C for Skraup).

- Catalyst selection (e.g., sulfuric acid for Skraup).

- Purification via column chromatography or recrystallization to isolate the final product .

Q. How should researchers handle solubility challenges during in vitro assays for this compound?

- Answer : Due to moderate aqueous solubility (attributed to the hydrophobic quinoline core), use polar aprotic solvents (e.g., DMSO) for stock solutions. For biological assays, dilute in buffered saline (pH 7.4) to maintain stability. Sonication or mild heating (≤40°C) aids dissolution. Note that the carboxylic acid group may chelate metal ions, requiring inert buffer systems .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights explain the biological activity of this compound derivatives?

- Answer : SAR studies highlight:

- C6 methylthio group : Enhances membrane permeability and electron-withdrawing effects, improving antimicrobial activity.

- C4 hydroxy group : Critical for hydrogen bonding with target enzymes (e.g., DNA gyrase).

- C3 carboxylic acid : Essential for binding to magnesium ions in bacterial topoisomerases.

Fluorine substitution at C8 (as in related fluoroquinolones) further increases potency against Gram-negative pathogens .

Q. What methodologies resolve contradictions in reported data on oxidative degradation pathways?

- Answer : Conflicting reports on oxidation products (e.g., sulfoxide vs. sulfone formation) can be addressed via:

- Controlled kinetic studies : Monitor reaction progress under varying oxidant concentrations (e.g., H₂O₂, KMnO₄).

- LC-MS/MS analysis : Identify intermediates and final products.

- Computational modeling : Predict thermodynamic stability of oxidation products using DFT calculations.

Note that methylthio oxidation is pH-dependent, with acidic conditions favoring sulfoxide formation .

Q. How can researchers optimize reaction conditions for regioselective functionalization of the quinoline ring?

- Answer : To achieve regioselectivity:

- Electrophilic substitution : Use directing groups (e.g., hydroxy at C4) to target C5 or C7 positions.

- Microwave-assisted synthesis : Enhances reaction rates and selectivity for C6 modifications.

- Protecting group strategies : Temporarily block the carboxylic acid to avoid undesired side reactions.

For example, ethyl ester protection at C3 allows selective bromination at C8 using NBS .

Methodological Considerations

- Analytical Techniques :

- HPLC-PDA : Quantify purity and detect degradation products (≥95% purity recommended for biological assays).

- Thermogravimetric Analysis (TGA) : Assess thermal stability for storage recommendations.

- Contradiction Management : Cross-validate data using orthogonal methods (e.g., NMR and IR for functional group confirmation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.